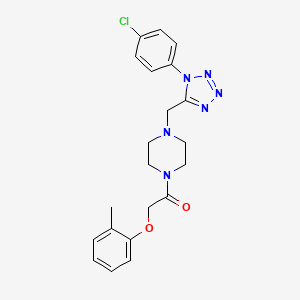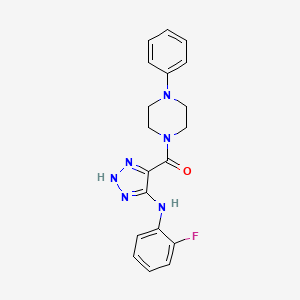
(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone” is a synthetic organic molecule that features a triazole ring, a fluorophenyl group, and a phenylpiperazine moiety. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial, anticancer, and neuropharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Fluorophenyl Group: This step might involve a nucleophilic substitution reaction where a fluorophenylamine is reacted with a suitable precursor.
Attachment of the Phenylpiperazine Moiety: This could be done through a coupling reaction, such as a Buchwald-Hartwig amination, where the phenylpiperazine is attached to the triazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions might target the triazole ring or the fluorophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Agents: Investigated for potential use as antibiotics or antifungal agents.
Medicine
Anticancer Research: Studied for its potential to inhibit cancer cell growth.
Drug Development: Used as a lead compound for the development of new therapeutic agents.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
作用机制
The mechanism of action of this compound would depend on its specific biological target. For example:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could act as an agonist or antagonist at various receptors in the body.
DNA Interaction: The compound might intercalate into DNA, disrupting replication and transcription processes.
相似化合物的比较
Similar Compounds
- (5-((2-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone
- (5-((2-bromophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone
Uniqueness
- Fluorine Substitution : The presence of the fluorine atom can significantly alter the compound’s biological activity and pharmacokinetic properties.
- Triazole Ring : The triazole ring is known for its stability and ability to participate in various chemical reactions, making the compound versatile for different applications.
属性
IUPAC Name |
[5-(2-fluoroanilino)-2H-triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c20-15-8-4-5-9-16(15)21-18-17(22-24-23-18)19(27)26-12-10-25(11-13-26)14-6-2-1-3-7-14/h1-9H,10-13H2,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQCCTWSDYCYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NNN=C3NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-amino-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2659696.png)
![2-[Benzyl(2-phenylethyl)amino]-3-(4-ethylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2659697.png)
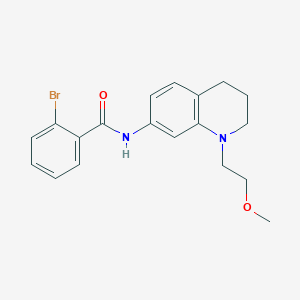
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2659702.png)
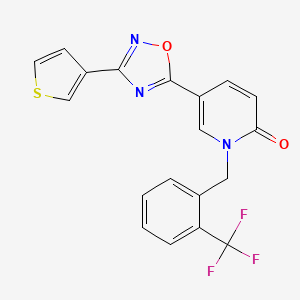
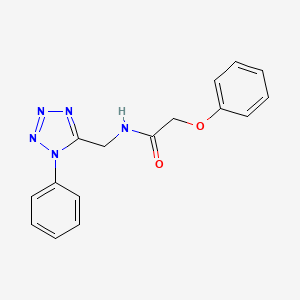

![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B2659709.png)
![5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2659710.png)
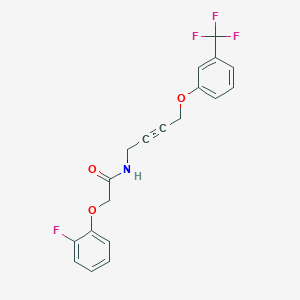
![1-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2659712.png)
![16-(furan-2-ylmethyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione](/img/structure/B2659713.png)

